(S)-2-Amino-1-(3-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one
CAS No.: 1354027-27-2
Cat. No.: VC8234987
Molecular Formula: C13H27N3O
Molecular Weight: 241.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354027-27-2 |
|---|---|
| Molecular Formula | C13H27N3O |
| Molecular Weight | 241.37 |
| IUPAC Name | (2S)-2-amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one |
| Standard InChI | InChI=1S/C13H27N3O/c1-10(2)12(14)13(17)16-7-5-6-11(9-16)8-15(3)4/h10-12H,5-9,14H2,1-4H3/t11?,12-/m0/s1 |
| Standard InChI Key | FHTGPUYNVHQKRN-KIYNQFGBSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCCC(C1)CN(C)C)N |
| SMILES | CC(C)C(C(=O)N1CCCC(C1)CN(C)C)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCCC(C1)CN(C)C)N |
Introduction
(S)-2-Amino-1-(3-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one is a synthetic compound with potential applications in medicinal chemistry and pharmacology. Its structure, stereochemistry, and functional groups suggest it may serve as a scaffold for drug development or as a biochemical tool in research. Below is a detailed exploration of its properties, synthesis, and potential applications.
Molecular Characteristics
-
IUPAC Name: (2S)-2-amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one .
-
Structure: The compound features a piperidine ring substituted with a dimethylaminomethyl group, an amino group, and a ketone functional group on a chiral carbon.
Stereochemistry
The compound is the (S)-enantiomer, indicating it has specific spatial configuration around the chiral center at the second carbon atom. This stereochemistry can influence its biological activity and interactions with enzymes or receptors .
Computed Descriptors
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The process includes:
-
Formation of the piperidine ring.
-
Functionalization with the dimethylaminomethyl group.
-
Introduction of the amino and ketone groups on the chiral carbon.
This synthetic route ensures the stereochemical specificity required for the (S)-enantiomer.
Potential Pharmacological Uses
The structural features of (S)-2-Amino-1-(3-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one suggest it could act as:
-
A ligand for neurotransmitter receptors due to its piperidine moiety.
-
A precursor for designing drugs targeting central nervous system (CNS) disorders.
Safety and Handling
The compound's safety profile is not fully established but should be handled under standard laboratory safety protocols:
-
Use gloves and eye protection.
-
Work in a well-ventilated area or under a fume hood to avoid inhalation or skin contact.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume